![molecular formula C15H14ClN3O3 B2694759 4-(4-Chlorophenyl)-2-morpholino-5-pyrimidinecarboxylic acid CAS No. 1775474-37-7](/img/structure/B2694759.png)
4-(4-Chlorophenyl)-2-morpholino-5-pyrimidinecarboxylic acid
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Overview
Description
4-(4-Chlorophenyl)-2-morpholino-5-pyrimidinecarboxylic acid, also known as CMPC, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry and drug development. This compound is a pyrimidine derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Scientific Research Applications
4-(4-Chlorophenyl)-2-morpholino-5-pyrimidinecarboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry and drug development. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. 4-(4-Chlorophenyl)-2-morpholino-5-pyrimidinecarboxylic acid has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(4-Chlorophenyl)-2-morpholino-5-pyrimidinecarboxylic acid has been found to possess anti-viral activity against the hepatitis C virus.
Mechanism of Action
The exact mechanism of action of 4-(4-Chlorophenyl)-2-morpholino-5-pyrimidinecarboxylic acid is not fully understood, but it is believed to act through multiple pathways. 4-(4-Chlorophenyl)-2-morpholino-5-pyrimidinecarboxylic acid has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 4-(4-Chlorophenyl)-2-morpholino-5-pyrimidinecarboxylic acid has been shown to inhibit the replication of the hepatitis C virus by inhibiting the activity of the viral RNA polymerase.
Biochemical and Physiological Effects:
4-(4-Chlorophenyl)-2-morpholino-5-pyrimidinecarboxylic acid has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, 4-(4-Chlorophenyl)-2-morpholino-5-pyrimidinecarboxylic acid has been found to inhibit the activity of various enzymes, including COX-2 and MMPs. 4-(4-Chlorophenyl)-2-morpholino-5-pyrimidinecarboxylic acid has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-Chlorophenyl)-2-morpholino-5-pyrimidinecarboxylic acid in lab experiments is its wide range of biological activities. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral effects, making it a versatile compound for studying various biological pathways. Additionally, the synthesis of 4-(4-Chlorophenyl)-2-morpholino-5-pyrimidinecarboxylic acid is relatively straightforward, and the compound can be obtained in high purity through recrystallization.
One of the main limitations of using 4-(4-Chlorophenyl)-2-morpholino-5-pyrimidinecarboxylic acid in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in lab experiments. Additionally, the exact mechanism of action of 4-(4-Chlorophenyl)-2-morpholino-5-pyrimidinecarboxylic acid is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on 4-(4-Chlorophenyl)-2-morpholino-5-pyrimidinecarboxylic acid. One area of research is the development of more efficient synthesis methods for 4-(4-Chlorophenyl)-2-morpholino-5-pyrimidinecarboxylic acid. Another area of research is the identification of the exact mechanism of action of 4-(4-Chlorophenyl)-2-morpholino-5-pyrimidinecarboxylic acid, which could lead to the development of more targeted drugs. Additionally, further studies are needed to determine the optimal dosage and administration method for 4-(4-Chlorophenyl)-2-morpholino-5-pyrimidinecarboxylic acid in various applications, including anti-inflammatory, anti-cancer, and anti-viral therapies. Finally, more studies are needed to determine the potential side effects of 4-(4-Chlorophenyl)-2-morpholino-5-pyrimidinecarboxylic acid and its long-term safety profile.
Synthesis Methods
The synthesis of 4-(4-Chlorophenyl)-2-morpholino-5-pyrimidinecarboxylic acid involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-(4-chlorophenyl)-3-buten-2-one. This intermediate is then reacted with morpholine and urea to form 4-(4-Chlorophenyl)-2-morpholino-5-pyrimidinecarboxylic acid. The overall yield of this synthesis method is approximately 50%, and the purity of the final product can be improved through recrystallization.
properties
IUPAC Name |
4-(4-chlorophenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c16-11-3-1-10(2-4-11)13-12(14(20)21)9-17-15(18-13)19-5-7-22-8-6-19/h1-4,9H,5-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKVHOCXOSLNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid |
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